1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione is a synthetic organic compound with the molecular formula C20H21NO4 This compound features a pyrrolidinedione core substituted with a 3,4-dimethoxyphenyl ethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and phenylacetic acid.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrrolidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other electrophilic groups on the aromatic rings.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine: Shares a similar phenyl ethyl group but differs in the core structure.
1-(3,4-Dimethoxyphenyl)ethylpyrimidin-2,4,6-trione: Contains a pyrimidine ring instead of a pyrrolidinedione ring.
Uniqueness: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-24-17-9-8-14(12-18(17)25-2)10-11-21-19(22)13-16(20(21)23)15-6-4-3-5-7-15/h3-9,12,16H,10-11,13H2,1-2H3 |
InChI Key |
ZBCPKNCJORIIQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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